Lipophilicity (LogP) Comparison with Unsubstituted 1-Naphthylacetonitrile
The introduction of a chlorine atom at the 4-position increases lipophilicity relative to the parent 1-naphthylacetonitrile. The target compound has a computed XLogP3-AA value of 3.5, compared to a value of 2.4 for 1-naphthylacetonitrile [1] [2]. This difference of 1.1 log units indicates a significantly higher affinity for non-polar environments, which can impact membrane permeability and metabolic stability in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 1-naphthylacetonitrile: 2.4 |
| Quantified Difference | +1.1 log units |
| Conditions | Computed property via XLogP3 3.0 algorithm (PubChem, 2019) |
Why This Matters
This establishes a quantifiable property difference for predicting behavior in biological systems or extraction processes, which is critical for rational drug design or method development.
- [1] PubChem. (2025). Compound Summary for CID 83798691, 2-(4-Chloronaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 8327, 1-Naphthylacetonitrile. National Center for Biotechnology Information. View Source
